2',3'-Isopropylidene alpha-ribavirin

Synthetic Yield Protecting Group Strategy Nucleoside Chemistry

2',3'-Isopropylidene alpha-ribavirin (CAS 69313-80-0) is a synthetic derivative of the antiviral agent ribavirin, featuring a 2',3'-O-isopropylidene (acetonide) protecting group on the ribose moiety. This modification masks the 2' and 3' hydroxyl groups, significantly altering the compound's chemical stability and reactivity.

Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
Cat. No. B11046135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Isopropylidene alpha-ribavirin
Molecular FormulaC11H16N4O5
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
InChIInChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)
InChIKeyGFAYNBSWGHNOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Isopropylidene alpha-ribavirin: Protected Ribavirin Alpha-Anomer for Synthesis and Impurity Control


2',3'-Isopropylidene alpha-ribavirin (CAS 69313-80-0) is a synthetic derivative of the antiviral agent ribavirin, featuring a 2',3'-O-isopropylidene (acetonide) protecting group on the ribose moiety. This modification masks the 2' and 3' hydroxyl groups, significantly altering the compound's chemical stability and reactivity . Critically, this compound exists as the pure alpha-anomer, distinguishing it from the naturally occurring beta-anomer of ribavirin and its protected beta-counterpart . With a molecular formula of C₁₁H₁₆N₄O₅ and a molecular weight of 284.27 g/mol, it serves as a stereochemically defined building block in nucleoside analog synthesis and as a certified reference standard for pharmaceutical impurity analysis [1].

2',3'-Isopropylidene alpha-ribavirin: Why Unprotected Ribavirin or Beta-Anomers Are Not Direct Substitutes


Direct substitution of 2',3'-Isopropylidene alpha-ribavirin with the parent drug ribavirin or its beta-anomer is fundamentally flawed for two key applications: synthesis and analytical control. In synthesis, the unprotected 2' and 3' hydroxyls of ribavirin are chemically promiscuous, leading to undesired side reactions and complex product mixtures . The isopropylidene group provides crucial chemo- and regio-selectivity, enabling precise functionalization at other positions . Furthermore, while the beta-anomer of 2',3'-isopropylidene ribavirin (CAS 52663-90-8) is available, the alpha-anomer is the specific, stereochemically defined target for the synthesis of certain alpha-nucleoside analogs and is the designated impurity standard for 'Ribavirin Impurity B' under its unprotected alpha-form [1]. Using the beta-anomer or an isomeric mixture introduces ambiguity in stereochemical outcomes and fails to meet regulatory identification requirements for impurity profiling [1].

Quantitative Differentiation Evidence for 2',3'-Isopropylidene alpha-ribavirin


Synthetic Efficiency: 99% Yield for Isopropylidene Protection

The 2',3'-O-isopropylidene protecting group can be installed on ribavirin with near-quantitative yield. A reported procedure for the protected beta-anomer (CAS 52663-90-8) achieves a 99% isolated yield using p-toluenesulfonic acid and 2,2-dimethoxypropane in acetone at 60°C for 3 hours . In contrast, the synthesis of the parent compound, ribavirin, often requires multi-step enzymatic or chemical routes with significantly lower overall yields, e.g., 32% for a pilot-scale chemoenzymatic process [1]. This high-yielding protection step is foundational for cost-effective synthesis of downstream ribavirin analogs and prodrugs.

Synthetic Yield Protecting Group Strategy Nucleoside Chemistry

Enhanced Stability: The Isopropylidene Protecting Group

The isopropylidene group provides robust protection of the ribose 2' and 3' hydroxyls under basic and many neutral conditions, a property not possessed by the unprotected diol of ribavirin . While specific half-life data for 2',3'-isopropylidene alpha-ribavirin is not available in primary literature, class-level knowledge establishes that acetonide (isopropylidene) protecting groups are stable to a wide range of reaction conditions, including strong bases and nucleophiles, but are selectively cleaved under mild aqueous acid (e.g., 60-80% aqueous acetic acid) [1]. This orthogonal stability enables sequential, site-selective modifications in multi-step syntheses that would be impossible with unprotected ribavirin, which is prone to non-specific reactions and degradation.

Chemical Stability Protecting Group Multistep Synthesis

Stereochemical Purity: Defined Alpha-Anomer for Stereocontrolled Synthesis

Unlike mixtures of anomers, 2',3'-Isopropylidene alpha-ribavirin is the pure alpha-anomer (α-anomer) . This is in direct contrast to the parent drug ribavirin, which is the beta-anomer (β-anomer), and to many commercially available protected nucleoside intermediates that are supplied as anomeric mixtures. Starting with a defined alpha-stereocenter is critical for the stereoselective synthesis of alpha-nucleoside analogs, where the anomeric configuration is a key determinant of biological activity and molecular recognition [1]. Using a pure alpha-anomer eliminates the need for challenging chromatographic separations of diastereomers later in the synthetic sequence.

Stereochemistry Anomeric Purity Nucleoside Analog Synthesis

Regulatory Compliance: Certified Reference Standard for Ribavirin Impurity B

This compound serves as a certified reference standard for 'Protected Ribavirin Impurity B' [1]. The alpha-anomer of ribavirin (CAS 57198-02-4) is a known impurity (Ribavirin Impurity B) that requires monitoring in pharmaceutical formulations . 2',3'-Isopropylidene alpha-ribavirin acts as a protected, stable surrogate for this impurity, enabling method development and validation without the handling and stability challenges of the unprotected impurity. Reference standards of this type are supplied with Certificates of Analysis (CoA) guaranteeing high purity (often >95%) and are essential for regulatory submissions (e.g., ANDA, DMF) .

Impurity Standard Quality Control Pharmaceutical Analysis

Validated Applications of 2',3'-Isopropylidene alpha-ribavirin in Synthesis and Analysis


Synthesis of Stereochemically Defined Alpha-Nucleoside Analogs

Medicinal chemistry programs focused on exploring structure-activity relationships (SAR) of alpha-configuration nucleosides use this compound as a key starting material. Its defined alpha-stereochemistry and protected 2',3'-hydroxyls enable selective functionalization at the 5'-position or the triazole base, leading to libraries of novel alpha-ribavirin derivatives with potential antiviral or anticancer activities . The high synthetic yield (99%) for the protection step supports efficient library synthesis .

Analytical Method Development and Validation for Ribavirin Impurity B

Quality control laboratories in the pharmaceutical industry utilize this compound as a certified reference standard to develop and validate HPLC, LC-MS, or other analytical methods for the detection and quantification of Ribavirin Impurity B (the alpha-anomer) in drug substance and finished drug product . This is a mandatory requirement for ANDA and DMF submissions to regulatory agencies .

Investigating Nucleoside Transport and Metabolism

Research groups studying nucleoside transporter interactions or intracellular metabolism can employ this protected analog as a tool compound. The isopropylidene group renders the compound metabolically stable until it is intentionally deprotected, allowing researchers to probe the effects of the unmodified alpha-ribavirin structure on target engagement without confounding metabolic activation .

Solid-Phase Synthesis of Nucleoside-Based Combinatorial Libraries

The orthogonal stability of the isopropylidene group makes this compound suitable for solid-phase synthesis strategies. The protected ribose can be anchored to a resin, subjected to a series of reactions at the unprotected 5'-hydroxyl or the triazole base, and then cleaved from the resin with simultaneous or subsequent deprotection to yield a diverse set of ribavirin analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3'-Isopropylidene alpha-ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.